5,5-Difluoro-2,3,3-trimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoro-2,3,3-trimethylpentanoic acid is an organic compound characterized by the presence of two fluorine atoms and a carboxylic acid group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 2,3,3-trimethylpentanoic acid using a fluorinating agent such as potassium bifluoride (KHF2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 5,5-Difluoro-2,3,3-trimethylpentanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2,3,3-trimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
5,5-Difluoro-2,3,3-trimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2,3,3-trimethylpentanoic acid involves its interaction with molecular targets through its carboxylic acid group and fluorine atoms. The fluorine atoms can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules, potentially influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylpentanoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
5,5-Difluoro-2,3-dimethylpentanoic acid: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
5,5-Difluoro-2,3,3-trimethylpentanoic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical behavior compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,5-difluoro-2,3,3-trimethylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-5(7(11)12)8(2,3)4-6(9)10/h5-6H,4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWEMFYJFRBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.